molecular formula C9H11FO B6298889 (2-Fluoropropoxy)benzene CAS No. 70659-94-8

(2-Fluoropropoxy)benzene

Cat. No.: B6298889
CAS No.: 70659-94-8
M. Wt: 154.18 g/mol
InChI Key: YXSPLDZGKWOKEG-UHFFFAOYSA-N
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Description

It is a colorless liquid that is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoropropoxy)benzene typically involves the reaction of fluorobenzene with propylene oxide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoropropoxy)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Nucleophilic Substitution: The fluorine atom in this compound can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: Nitric acid and sulfuric acid mixture.

    Sulfonation: Sulfur trioxide or oleum.

Major Products Formed

    Halogenated Derivatives: Such as chlorofluoropropoxybenzene.

    Nitro Derivatives: Such as nitrofluoropropoxybenzene.

    Sulfonated Derivatives: Such as sulfonylfluoropropoxybenzene.

Scientific Research Applications

(2-Fluoropropoxy)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoropropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler compound with a single fluorine atom attached to the benzene ring.

    Propoxybenzene: Similar structure but without the fluorine atom.

    Chloropropoxybenzene: Contains a chlorine atom instead of fluorine.

Uniqueness

(2-Fluoropropoxy)benzene is unique due to the presence of both a fluorine atom and a propoxy group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoropropoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSPLDZGKWOKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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